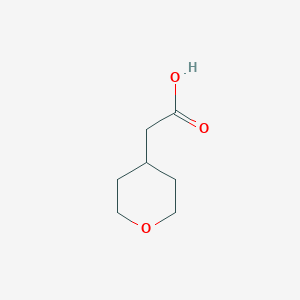

四氢吡喃基-4-乙酸

描述

Tetrahydropyranyl-4-acetic acid is a chemical compound that is part of the tetrahydropyran family, a class of organic compounds that contain a six-membered oxygen-containing ring. The compound is related to tetrahydropyrans that are often synthesized for their biological activities and potential use in pharmaceuticals. For instance, the synthesis of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of the anti-inflammatory agent etodolac, demonstrates the medicinal relevance of such structures .

Synthesis Analysis

The synthesis of tetrahydropyranyl-4-acetic acid derivatives can be achieved through various methods. Cyclisation of homoallylic acetals under acidic conditions can lead to the formation of 2,4,5-trisubstituted tetrahydropyrans, which are closely related to the target compound . Additionally, acid-promoted Prins cyclizations of enol ethers have been used to form tetrahydropyrans with good yields and stereoselectivities . A diastereoselective route has also been developed for the synthesis of 2,6-syn-disubstituted tetrahydropyrans, which could be adapted for the synthesis of tetrahydropyranyl-4-acetic acid . Furthermore, palladium(II)-catalyzed hydroxycarbonylation of hexenols has been employed for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of tetrahydropyranyl-4-acetic acid would include a tetrahydropyran ring with an acetic acid moiety at the fourth position. The stereochemistry of the tetrahydropyran ring is crucial, as it can significantly affect the compound's biological activity. For example, the synthesis of cis-2,6-disubstituted tetrahydropyran acetic acid derivatives has been reported, highlighting the importance of stereocontrol in such syntheses .

Chemical Reactions Analysis

Tetrahydropyranyl-4-acetic acid and its derivatives can undergo various chemical reactions. For instance, tetrahydropyranylation of alcohols and phenols has been described using a catalytic system of copper methanesulfonate and acetic acid . Acylation reactions are also possible, as demonstrated by the acylation of amines and pyrazole with acetyl chloride derivatives of tetrahydropyranyl-4-acetic acid .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tetrahydropyranyl-4-acetic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of tetrahydropyrans and acetic acid derivatives. These might include solubility in organic solvents, reactivity with nucleophiles and electrophiles, and the potential for hydrogen bonding due to the presence of the acetic acid moiety. The physical properties such as melting point, boiling point, and specific rotation would depend on the precise stereochemistry of the compound.

科学研究应用

四氢吡喃化的催化体系

甲磺酸铜-乙酸体系: 王等人(2007 年)描述了甲磺酸铜和乙酸在无溶剂条件下室温下醇和酚的四氢吡喃化中协同催化作用。该体系从各种醇和酚中获得了四氢吡喃基醚的良好产率 (王,宋,巩,& 姜,2007).

硝酸铜/乙酸体系: 王等人(2009 年)的一项类似研究发现硝酸铜和乙酸在无溶剂条件下是醇和酚四氢吡喃化的高效催化体系。与其他催化体系相比,该体系的效率更高 (王,宋,巩,& 姜,2009).

四氢吡喃基醚转化

- 转化为乙酸盐和甲酸盐: 拉菲等人(2005 年)证明,衍生自伯醇的四氢吡喃基醚可以使用催量的十二钨酸钴钾有效转化为相应的乙酸盐和甲酸盐。该方法也适用于仲醇和酚 (拉菲,坦格斯塔尼内贾德,哈比比,穆罕默德普尔-巴尔托克,& 米尔哈尼,2005).

合成应用

四氢吡喃的立体控制合成: 阿尔-穆泰里等人(2001 年)报道了在酸性条件下均烯基缩醛的环化,导致形成具有优异立体控制的 2,4,5-三取代四氢吡喃。该方法可用于制备具有各种取代基的四氢吡喃 (阿尔-穆泰里,克罗斯比,达尔齐,哈丁,休斯,金,辛普森,史密斯,& 威利斯,2001).

2'-脱氧核苷酸的化学酶促合成: 罗德里格斯-佩雷斯等人(2010 年)开发了一种合成策略,用于制备四氢吡喃基醚的 2'-脱氧核苷酸,这对核酸化学很有用。他们展示了一种酶促苯甲酰化方法,用于核苷酸的 5'-羟基的区域选择性保护 (罗德里格斯-佩雷斯,费尔南德斯,马丁内斯-蒙特罗,冈萨雷斯-加西亚,桑维,戈托尔,& 费雷罗,2010).

作用机制

Tetrahydropyranyl (Thp) is recognized as a useful protecting group for alcohols in organic synthesis. It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, it confers good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation .

安全和危害

Tetrahydropyranyl-4-acetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name |

2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXYNWPYMVWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378565 | |

| Record name | Tetrahydropyranyl-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydropyranyl-4-acetic acid | |

CAS RN |

85064-61-5 | |

| Record name | Tetrahydropyranyl-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

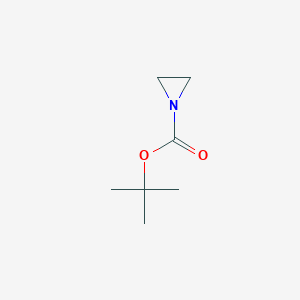

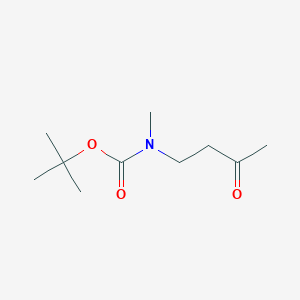

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

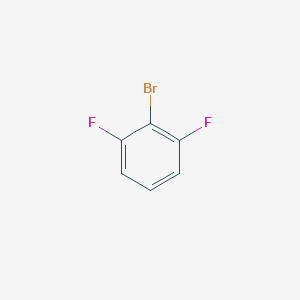

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)